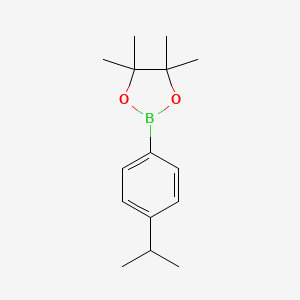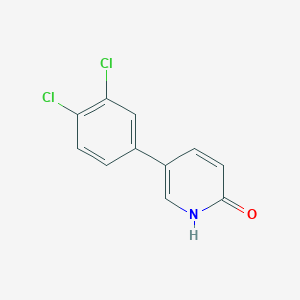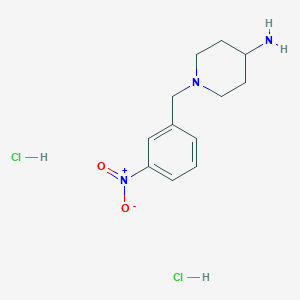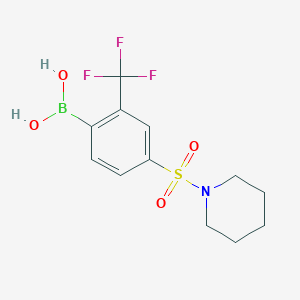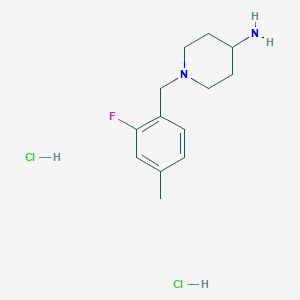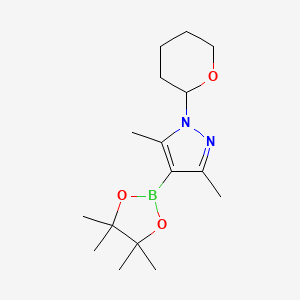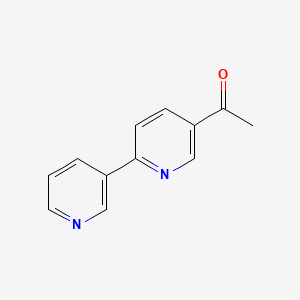
1-(2,3'-Bipyridin-5-yl)ethanone
Übersicht
Beschreibung
1-(2,3’-Bipyridin-5-yl)ethanone is a chemical compound with the molecular formula C12H10N2O . It contains a total of 26 bonds, including 16 non-Hydrogen bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone .
Molecular Structure Analysis
The molecular structure of 1-(2,3’-Bipyridin-5-yl)ethanone consists of 12 Carbon atoms, 10 Hydrogen atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It contains a total of 26 bonds, including 16 non-Hydrogen bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone .Physical And Chemical Properties Analysis
1-(2,3’-Bipyridin-5-yl)ethanone has a molecular weight of 198.224 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Wissenschaftliche Forschungsanwendungen
1. Analytical Techniques in Forensic and Clinical Laboratories
The compound 1-(2,3'-Bipyridin-5-yl)ethanone, while not directly studied, is structurally similar to a novel cathinone derivative identified and characterized by Bijlsma et al. (2015). This research emphasizes the importance of advanced analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, for the identification and characterization of novel compounds. Such techniques are crucial in forensic and clinical laboratories for the detection of new psychoactive substances (Bijlsma et al., 2015).
2. Formation of Complexes with Metals
The formation of complexes between ethane-bridged dimeric bipyridine or phenanthroline ligands and various metal cations, including copper(I), cobalt(II), and iron(II), was studied by Youinou et al. (1991). This research reveals the potential of bipyridine derivatives, similar to 1-(2,3'-Bipyridin-5-yl)ethanone, in forming complex molecular structures, which can be used in the development of novel coordination compounds (Youinou et al., 1991).
3. Photocatalytic Reduction of CO2
A study by Tamaki et al. (2013) investigated the photocatalytic abilities of supramolecular complexes involving bipyridine derivatives for the reduction of CO2 under red-light irradiation. This suggests the potential application of 1-(2,3'-Bipyridin-5-yl)ethanone in the field of photocatalysis and environmental chemistry (Tamaki et al., 2013).
4. Synthesis and Antimicrobial Activity
The antimicrobial activity of various bipyridine derivatives has been studied, indicating the potential of 1-(2,3'-Bipyridin-5-yl)ethanone in the synthesis of biologically active compounds with possible pharmaceutical applications. For example, Salimon et al. (2011) synthesized compounds with significant antimicrobial activity (Salimon et al., 2011).
5. Quantum Mechanical Modeling
Cataldo et al. (2014) conducted a study on the structural and vibrational properties of fluoromethylated-pyrrol derivatives using quantum mechanical modeling. This research underlines the significance of computational methods in understanding the properties of complex organic molecules, relevant to compounds like 1-(2,3'-Bipyridin-5-yl)ethanone (Cataldo et al., 2014).
6. Fluorescence and Photophysics
Studies on the fluorescence properties of bipyridine derivatives can provide insights into the photophysical behavior of 1-(2,3'-Bipyridin-5-yl)ethanone. For instance, Ghoneim (2001) investigated the fluorescence of a related compound, which could be applicable to the study of 1-(2,3'-Bipyridin-5-yl)ethanone in understanding its optical properties (Ghoneim, 2001).
Eigenschaften
IUPAC Name |
1-(6-pyridin-3-ylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9(15)10-4-5-12(14-8-10)11-3-2-6-13-7-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNWAIHWRAHJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3'-Bipyridin-5-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



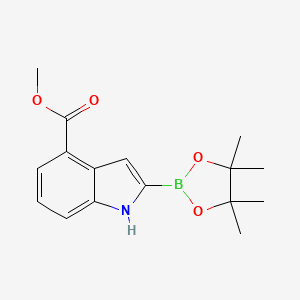
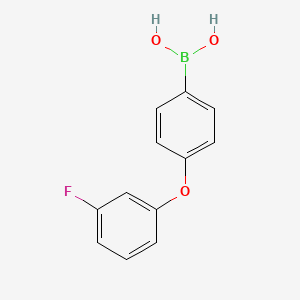
![2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393667.png)

